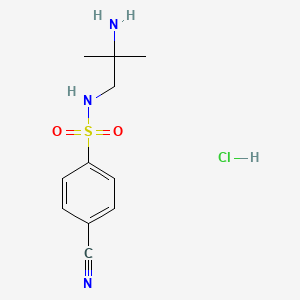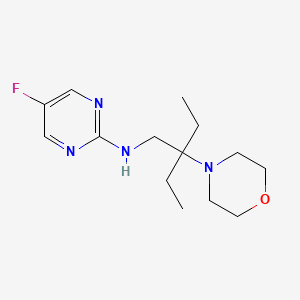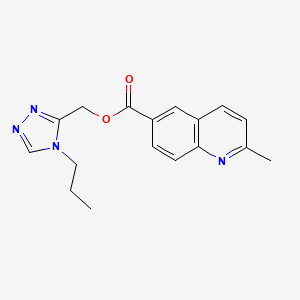![molecular formula C11H19NO3 B7640223 3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mechanism of Action
3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid works by inhibiting GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA available for neurotransmission, leading to enhanced GABAergic signaling and potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits in various neurological and psychiatric disorders. This compound has also been shown to reduce seizure activity, improve behavioral outcomes in anxiety and depression models, and reduce drug-seeking behavior in addiction models.
Advantages and Limitations for Lab Experiments
One advantage of 3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid is its potency and selectivity for GABA transaminase inhibition, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its potential toxicity at high doses, which may limit its clinical utility.
Future Directions
There are several future directions for research on 3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid. One area of interest is the potential use of this compound in combination with other drugs for enhanced therapeutic effects. Another area of interest is the development of more potent and selective GABA transaminase inhibitors for improved clinical utility. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in various neurological and psychiatric disorders.
Synthesis Methods
3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid can be synthesized through a multistep process involving the reaction of 2-methylcyclopropanecarbonyl chloride with L-leucine methyl ester, followed by hydrolysis and decarboxylation. This method yields a highly pure and stable form of this compound suitable for research purposes.
Scientific Research Applications
3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In animal studies, this compound has been shown to increase GABA levels in the brain, reduce seizure activity, and improve behavioral outcomes in anxiety and depression models. This compound has also been investigated for its potential to reduce drug-seeking behavior in addiction models, suggesting a possible role in substance abuse treatment.
properties
IUPAC Name |
3-methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-11(3,6-9(13)14)12-10(15)8-5-7(8)2/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWZKMWZZVGNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)O)NC(=O)C1CC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)


![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)

![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)

![1-Amino-1-[[[ethyl(methyl)sulfamoyl]amino]methyl]cyclohexane;hydrochloride](/img/structure/B7640227.png)

![1-[[(1-Hydroxycyclopentyl)methyl-(pyridin-3-ylmethyl)amino]methyl]cyclopentan-1-ol](/img/structure/B7640239.png)